Enclomifene citrate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Le citrate d'enclomifène est un modulateur sélectif des récepteurs des œstrogènes non stéroïdien appartenant au groupe des triphényléthylènes. Il est principalement utilisé pour traiter l'hypogonadisme masculin en augmentant les niveaux de testostérone. Le citrate d'enclomifène agit en antagonisant les récepteurs des œstrogènes dans l'hypophyse, ce qui réduit la rétroaction négative des œstrogènes sur l'axe hypothalamo-hypophyso-gonadique, augmentant ainsi la sécrétion de gonadotrophine et la production gonadique de testostérone .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : Le citrate d'enclomifène est synthétisé par une série de réactions chimiques impliquant la condensation du 2-chloro-1,2-diphényléthylène avec le 4-(2-chloro-1,2-diphényléthényl)phénol, suivie de l'addition de diéthylamine. La réaction est généralement effectuée en présence d'une base telle que l'hydroxyde de sodium et d'un solvant comme le dichlorométhane .

Méthodes de production industrielle : La production industrielle du citrate d'enclomifène implique l'utilisation de réacteurs à grande échelle et de conditions réactionnelles optimisées pour assurer un rendement et une pureté élevés. Le processus comprend la purification du produit final par des techniques de cristallisation et de filtration .

Analyse Des Réactions Chimiques

Types de réactions : Le citrate d'enclomifène subit diverses réactions chimiques, notamment :

Oxydation : L'enclomifène peut être oxydé pour former ses dérivés N-oxydes correspondants.

Réduction : Les réactions de réduction peuvent convertir l'enclomifène en ses dérivés aminés.

Substitution : L'enclomifène peut subir des réactions de substitution nucléophile pour former divers dérivés substitués

Réactifs et conditions courants :

Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et l'acide m-chloroperbenzoïque.

Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium et le borohydrure de sodium sont utilisés.

Substitution : Les nucléophiles tels que le méthylate de sodium et le tert-butylate de potassium sont couramment utilisés

Principaux produits formés :

Oxydation : N-oxyde d'enclomifène.

Réduction : Dérivés aminés d'enclomifène.

Substitution : Divers dérivés substitués d'enclomifène

4. Applications de la recherche scientifique

Le citrate d'enclomifène a un large éventail d'applications de recherche scientifique, notamment :

Chimie : Utilisé comme composé modèle pour étudier les modulateurs sélectifs des récepteurs des œstrogènes et leurs interactions avec les récepteurs des œstrogènes.

Biologie : Étudié pour ses effets sur l'axe hypothalamo-hypophyso-gonadique et son rôle dans la régulation des niveaux hormonaux.

Médecine : Principalement utilisé pour traiter l'hypogonadisme masculin en augmentant les niveaux de testostérone. .

Industrie : Utilisé dans le développement de nouveaux produits pharmaceutiques ciblant les troubles hormonaux

5. Mécanisme d'action

Le citrate d'enclomifène agit en antagonisant les récepteurs des œstrogènes dans l'hypophyse. Cette perturbation de la boucle de rétroaction négative par les œstrogènes sur l'axe hypothalamo-hypophyso-gonadique conduit à une augmentation de la sécrétion de gonadotrophine. Les niveaux élevés de gonadotrophines stimulent les testicules à produire plus de testostérone. Les cibles moléculaires impliquées comprennent les récepteurs des œstrogènes dans l'hypophyse et l'hypothalamus .

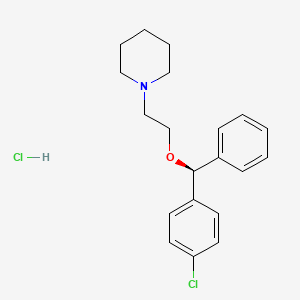

Composés similaires :

Citrate de clomiphène : Un mélange d'isomères d'enclomifène et de zuclomifène. .

Zuclomifène : L'isomère (Z) du clomiphène, qui est plus œstrogénique que l'enclomifène.

Unicité du citrate d'enclomifène : Le citrate d'enclomifène est unique en raison de son antagonisme sélectif des récepteurs des œstrogènes, ce qui le rend plus favorable pour le traitement de l'hypogonadisme masculin sans les effets œstrogéniques associés au zuclomifène. Cette action sélective se traduit par moins d'effets secondaires et une augmentation plus ciblée des niveaux de testostérone .

Le citrate d'enclomifène représente une avancée significative dans le traitement des troubles hormonaux, offrant une approche ciblée avec moins d'effets secondaires par rapport aux autres composés similaires.

Applications De Recherche Scientifique

Enclomifene citrate has a wide range of scientific research applications, including:

Chemistry: Used as a model compound to study selective estrogen receptor modulators and their interactions with estrogen receptors.

Biology: Investigated for its effects on the hypothalamic-pituitary-gonadal axis and its role in regulating hormone levels.

Medicine: Primarily used to treat male hypogonadism by increasing testosterone levels. .

Industry: Utilized in the development of new pharmaceuticals targeting hormone-related disorders

Mécanisme D'action

Enclomifene citrate acts by antagonizing estrogen receptors in the pituitary gland. This disruption of the negative feedback loop by estrogen on the hypothalamic-pituitary-gonadal axis leads to an increase in gonadotropin secretion. The elevated levels of gonadotropins stimulate the testes to produce more testosterone. The molecular targets involved include estrogen receptors in the pituitary gland and the hypothalamus .

Comparaison Avec Des Composés Similaires

Clomiphene citrate: A mixture of enclomifene and zuclomifene isomers. .

Zuclomifene: The (Z)-isomer of clomiphene, which is more estrogenic compared to enclomifene.

Uniqueness of Enclomifene Citrate: this compound is unique due to its selective estrogen receptor antagonism, which makes it more favorable for treating male hypogonadism without the estrogenic effects associated with zuclomifene. This selective action results in fewer side effects and a more targeted increase in testosterone levels .

This compound represents a significant advancement in the treatment of hormone-related disorders, offering a targeted approach with fewer side effects compared to other similar compounds.

Propriétés

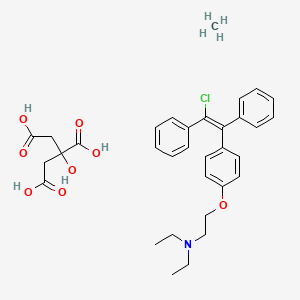

Formule moléculaire |

C33H40ClNO8 |

|---|---|

Poids moléculaire |

614.1 g/mol |

Nom IUPAC |

2-[4-[(E)-2-chloro-1,2-diphenylethenyl]phenoxy]-N,N-diethylethanamine;2-hydroxypropane-1,2,3-tricarboxylic acid;methane |

InChI |

InChI=1S/C26H28ClNO.C6H8O7.CH4/c1-3-28(4-2)19-20-29-24-17-15-22(16-18-24)25(21-11-7-5-8-12-21)26(27)23-13-9-6-10-14-23;7-3(8)1-6(13,5(11)12)2-4(9)10;/h5-18H,3-4,19-20H2,1-2H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);1H4/b26-25+;; |

Clé InChI |

IMGWYAILEILEOR-LHPVOXLHSA-N |

SMILES isomérique |

C.CCN(CC)CCOC1=CC=C(C=C1)/C(=C(\C2=CC=CC=C2)/Cl)/C3=CC=CC=C3.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |

SMILES canonique |

C.CCN(CC)CCOC1=CC=C(C=C1)C(=C(C2=CC=CC=C2)Cl)C3=CC=CC=C3.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

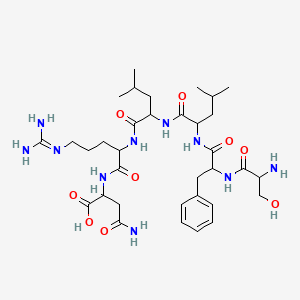

![[Met5]-Enkephalin, amide TFA](/img/structure/B10775154.png)

![(1S,2R,3R,4S,5S,6S,8S,9S,10S,13R,16S,17R)-11-ethyl-6-methoxy-13-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-4,8,16-triol](/img/structure/B10775166.png)

![(1R,5R,8S,9R,10R,13S)-11-Ethyl-4,6,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-8,9,16-triol](/img/structure/B10775190.png)

![(4R)-4-(4-cyano-2-methylsulfonylphenyl)-3,6-dimethyl-2-oxo-1-[3-(trifluoromethyl)phenyl]-4H-pyrimidine-5-carbonitrile](/img/structure/B10775196.png)

![sodium;2-[5-fluoro-2-methyl-3-(quinolin-2-ylmethyl)indol-1-yl]acetic acid](/img/structure/B10775206.png)

![(1S,2R,3R,4S,5R,6S,8R,10S,13S,16S,17R,18S)-11-ethyl-4,6,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-8,9,16-triol](/img/structure/B10775207.png)

![(3E)-3,5-bis[(4-fluoro-3-nitrophenyl)methylidene]-1-prop-2-enoylazepan-4-one](/img/structure/B10775210.png)

![3-[[2-[2-[2-[[(2S,3R)-2-[[(2S,3S,4R)-4-[[(2S)-2-[[6-amino-2-[(1S)-3-amino-1-[[(2S)-2,3-diamino-3-oxopropyl]amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[3-[4-carbamoyloxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxy-2-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]ethyl]-1,3-thiazol-4-yl]-1,3-thiazole-4-carbonyl]amino]propyl-dimethylsulfanium](/img/structure/B10775230.png)

![Sodium;2-[5-fluoro-2-methyl-3-(quinolin-2-ylmethyl)indol-1-yl]acetic acid;hydride](/img/structure/B10775241.png)

![N-[3-(diethylamino)propyl]-8-oxo-10-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,4,6,9,11,13(17),14-octaene-12-carboxamide](/img/structure/B10775244.png)

![(3E,5Z)-3,5-bis[(4-fluoro-3-nitrophenyl)methylidene]-1-prop-2-enoylazepan-4-one](/img/structure/B10775252.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methyl-3-[(5-phenyl-1,2,4-thiadiazol-3-yl)oxy]propan-1-amine](/img/structure/B10775257.png)